Benzyl 2,2-dimethylpent-4-ynoate
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Overview
Description
Benzyl 2,2-dimethylpent-4-ynoate is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a benzyl group attached to a 2,2-dimethylpent-4-ynoate moiety . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzyl 2,2-dimethylpent-4-ynoate typically involves the esterification of 2,2-dimethylpent-4-ynoic acid with benzyl alcohol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Benzyl 2,2-dimethylpent-4-ynoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 2,2-dimethylpent-4-ynoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2,2-dimethylpent-4-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzyl 2,2-dimethylpent-4-ynoate can be compared with other similar compounds, such as:
Benzyl benzoate: Used as a topical treatment for scabies and lice, it has a different mechanism of action and applications.
Benzyl acetate: Known for its pleasant aroma, it is used in the fragrance industry and has different chemical properties and uses.
Benzyl alcohol: A simple aromatic alcohol used as a solvent and in the synthesis of various esters, including this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular chemical reactions and applications .
Properties
IUPAC Name |
benzyl 2,2-dimethylpent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQIDGLDWDPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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